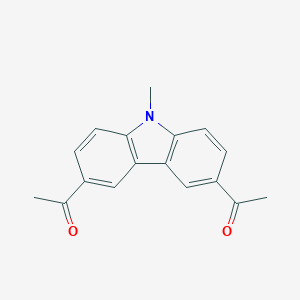

3,6-Diacetyl-9-methyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

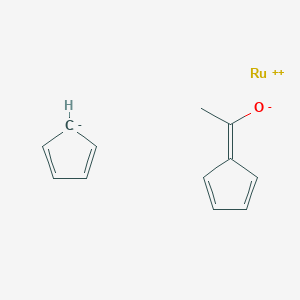

The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole involves a catalytic process, utilizing sodium ethoxide as a catalyst via a Friedländer condensation reaction between 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole and β-aminoaldehydes or β-aminoketones. This method yields the title compounds in good yields of 52–72%, and their structures are confirmed by IR, 1H NMR, MS, and elemental analysis (Yang Li & W. Gao, 2010).

Molecular Structure Analysis

The molecular structure of 3,6-Diacetyl-9-methyl-9H-carbazole, as derived from its synthesis, is characterized by IR, 1H NMR, MS, and elemental analysis, indicating a complex structure that incorporates elements from both carbazole and quinoline. This complexity contributes to its unique chemical properties (Yang Li & W. Gao, 2010).

Chemical Reactions and Properties

Carbazole derivatives, including 3,6-Diacetyl-9-methyl-9H-carbazole, exhibit a range of reactions, such as with hydrazine hydrate to produce acetohydrazide derivatives, and with sodium nitrite/HCl to afford amino diazonium chloride. These reactions are indicative of the active sites and reactivity inherent to the carbazole structure, allowing for the formation of various heterocyclic derivatives with potential antimicrobial properties (N. Salih, J. Salimon, & E. Yousif, 2016).

Physical Properties Analysis

The physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole and related compounds can be inferred from their synthesis and molecular structure. The planarity of the carbazole ring system and its interactions suggest solid-state properties that may include weak intermolecular hydrogen bonding, contributing to its crystalline structure and stability (Yongjun He et al., 2009).

Scientific Research Applications

-

Field: Optoelectronics

- Application : Carbazole-based polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

- Methods : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Field: Energy Storage

- Application : The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was used in energy storage applications .

- Methods : The comonomer was deposited on CFME through electrochemical synthesis .

- Results : The copolymer structure with a double layer capacitance (Cdl) of 100μF Cm −2, higher low-frequency capacitance (CLF) of 5.2 mF Cm −2 was obtained .

-

Field: Light Emitting Diodes (OLEDs)

- Application : Carbazole-based materials have been used in light emitting diodes (OLEDs) .

- Methods : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .

- Results : The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .

Future Directions

Carbazole-based compounds, including 3,6-Diacetyl-9-methyl-9H-carbazole, have potential applications in various fields such as nanodevices, rechargeable batteries, and electrochemical transistors . Their potential solubility and the ability to adopt a vast array of structure types make them promising candidates for future research and development .

properties

IUPAC Name |

1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUGYQZSCXUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347271 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diacetyl-9-methyl-9H-carbazole | |

CAS RN |

1483-98-3 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)